2-Carboxythiophene-3-boronic acid

Descripción general

Descripción

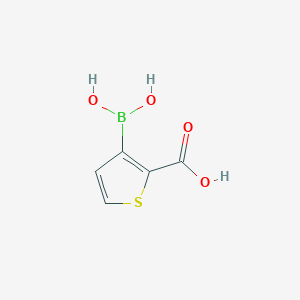

2-Carboxythiophene-3-boronic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The boron and carboxylic acid functional groups attached to the thiophene ring make this compound particularly interesting for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxythiophene-3-boronic acid can be achieved through several methods. One common approach involves the borylation of thiophene derivatives. For instance, the direct electrophilic borylation of 2,5-dibromo-3-hexylthiophene can be used to introduce the boron group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale borylation reactions using boron reagents. The Suzuki-Miyaura coupling reaction is a widely used method for the industrial synthesis of boron-containing compounds .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings, a cornerstone for constructing biaryl and heteroaryl systems.

Key Findings:

-

In a synthesis of thiophene-based oligomers, 5-carboxythiophene-2-boronic acid underwent Suzuki coupling with brominated thiophene derivatives using a PEPPSI-IPr palladium catalyst (3 mol%) and K₂CO₃ in 1,4-dioxane/MeOH (4:1) at 80°C, achieving yields >70% .

-

The reaction mechanism involves oxidative addition of the aryl halide to Pd(0), transmetallation of the boronic acid, and reductive elimination to form the C–C bond (Figure 1) .

Table 1: Suzuki Coupling Conditions for Thiophene Boronic Acids

| Substrate | Catalyst | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| 5-Carboxythiophene-2-boronic acid | PEPPSI-IPr (3 mol%) | K₂CO₃ | 1,4-Dioxane/MeOH | 70–85 | |

| 2-Carboxythiophene-5-boronic acid | PdCl₂(dppf) | Et₃N | THF | 60–75 |

Functionalization of the Carboxylic Acid Group

The carboxylic acid group undergoes typical acid-derived transformations, enabling further diversification:

Esterification

-

Reaction with tert-butyl-2,2,2-trichloroacetimidate (TBTA) and BF₃·OEt₂ in dry 1,4-dioxane produced the tert-butyl ester in 63% yield. This protection step is critical for mitigating undesired side reactions during subsequent bromination or coupling steps .

Amidation

-

Coupling with H-Tyr-OtBu using HATU and DIPEA in DMF yielded a tyrosine-functionalized thiophene derivative (82% yield). The reaction proceeds via activation of the carboxylic acid to an HATU-derived active ester, followed by nucleophilic attack by the amine .

Electrophilic Aromatic Substitution

The electron-deficient thiophene ring undergoes regioselective bromination at the α-position relative to the electron-withdrawing substituents:

Key Data:

-

Bromination with NBS : Treatment of methyl-2-bromo-3-thiopheneacetate with N-bromosuccinimide (NBS) in DMF at –15°C resulted in α-bromination, driven by stabilization of the carbocation intermediate by the ester group .

-

Regioselectivity : Bromination favors the α-position (relative to the carboxylic acid), with minor β-position byproducts.

Table 2: Bromination Outcomes for Thiophene Derivatives

| Substrate | Reagent | Temp (°C) | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Methyl-3-thiopheneacetate | NBS | –15 | 2-Bromo derivative | 85 |

Oxidative Stability

-

Boronic acids with adjacent carboxyl groups exhibit enhanced oxidative stability due to zwitterion formation (e.g., 2-carboxyphenylboronic acid forms a boralactone structure in solution) . While direct data for 2-carboxythiophene-3-boronic acid is limited, analogous systems suggest similar stabilization mechanisms.

Acidity and Binding Affinity

-

The pKa of this compound is expected to be lower than phenylboronic acid (pKa ~8.5–9.0) due to the electron-withdrawing carboxylic acid group, enhancing its Lewis acidity and diol-binding capacity .

Table 3: Comparative pKa and Binding Constants

| Boronic Acid | pKa | Kₐ (M⁻¹, pH 7.4) | Diol Partner | Source |

|---|---|---|---|---|

| 4-Fluorophenylboronic acid | 7.8 | 4,850 | ARS | |

| 2-Carboxyphenylboronic acid | ~5.3 | 17,400 | ARS |

Biological Interactions

-

Enzyme Inhibition : 2-Carboxythiophene-5-boronic acid demonstrated potent inhibition of Bacillus cereus β-lactamase (Ki = 1.1 µM), attributed to reversible covalent interactions with active-site serine residues . This suggests analogous potential for 3-boronic acid derivatives in targeting hydrolytic enzymes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Boronic acids, including 2-carboxythiophene-3-boronic acid, have gained attention for their potential as anticancer agents. The incorporation of boron into drug structures can enhance selectivity and efficacy against cancer cells. For instance, bortezomib, a boronic acid derivative, is an FDA-approved proteasome inhibitor used in multiple myeloma treatment. Research indicates that modifications to boronic acids can improve their biological activities, making them suitable candidates for new anticancer drugs .

Enzyme Inhibition

this compound exhibits the ability to inhibit serine proteases and other enzymes critical in various diseases. Its mechanism involves the formation of covalent bonds with active site serines, effectively blocking enzyme activity. This property is particularly valuable in developing therapeutic agents targeting specific enzymes involved in cancer progression and other diseases .

Organic Synthesis

Suzuki-Miyaura Coupling

The compound serves as a critical building block in the Suzuki-Miyaura cross-coupling reactions, which are fundamental in synthesizing complex organic molecules. The presence of the boronic acid functional group allows for efficient carbon-carbon bond formation, facilitating the creation of diverse chemical entities used in pharmaceuticals and agrochemicals .

Synthesis of Complex Molecules

Recent studies highlight the use of this compound in synthesizing complex natural products and biologically active compounds. Its ability to participate in various coupling reactions makes it a valuable intermediate in organic synthesis .

Sensor Technology

Glucose Monitoring

The dynamic covalent interaction between boronic acids and diols has led to innovative sensor designs for glucose monitoring. This compound can be integrated into sensor systems that detect glucose levels through optical changes, making it a promising candidate for diabetes management technologies .

Environmental Sensors

The compound's reactivity with hydroxyl groups enables its application in developing sensors for environmental monitoring. By modifying its structure, researchers can create sensors that selectively bind to pollutants or other hazardous substances, providing real-time monitoring capabilities .

Data Tables

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer properties through enzyme inhibition | Bortezomib as a model compound |

| Organic Synthesis | Key role in Suzuki-Miyaura coupling reactions | Synthesis of complex natural products |

| Sensor Technology | Development of glucose sensors using dynamic covalent chemistry | Optical glucose sensors for diabetes management |

| Environmental Monitoring | Sensors for detecting pollutants through selective binding | Research on boronic acid-based environmental sensors |

Case Studies

- Bortezomib Development : Bortezomib's success as a proteasome inhibitor illustrates the potential of boronic acids in cancer therapy. Research showed that modifying boron-containing compounds could enhance their therapeutic index while reducing side effects .

- Glucose Sensor Innovations : Recent advancements have led to the development of contact lenses embedded with boronic acid-based sensors capable of monitoring glucose levels non-invasively. This represents a significant step forward in diabetes management technologies .

- Environmental Applications : Studies have demonstrated the feasibility of using boronic acids in creating sensitive detection systems for environmental pollutants, showcasing their versatility beyond medicinal applications .

Mecanismo De Acción

The mechanism of action of 2-Carboxythiophene-3-boronic acid involves its interaction with various molecular targets and pathways. The boron group can form reversible covalent bonds with biomolecules, which can modulate their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromothiophene-2-carboxylic acid: Similar in structure but contains a bromine atom instead of a boron group.

Thiophene-2-carboxylic acid: Lacks the boron group but retains the thiophene and carboxylic acid functionalities.

Uniqueness

2-Carboxythiophene-3-boronic acid is unique due to the presence of the boron group, which imparts distinct chemical reactivity and potential biological activities. The boron group allows for unique interactions with biomolecules and can be used in various coupling reactions that are not possible with other similar compounds .

Actividad Biológica

2-Carboxythiophene-3-boronic acid is an organic compound belonging to the class of thiophene derivatives, characterized by its unique chemical structure that includes a boron atom and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in various fields such as medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C6H7B O4S, with a molecular weight of approximately 185.03 g/mol. The presence of the boron atom enhances its reactivity, allowing it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Key Functional Groups

- Boron Group : Imparts unique reactivity and potential interactions with biomolecules.

- Carboxylic Acid : Contributes to the compound's acidity and ability to form hydrogen bonds.

The biological activity of this compound is largely attributed to its interaction with various molecular targets through reversible covalent bonding facilitated by the boron group. This mechanism allows the compound to modulate the activity of proteins and enzymes involved in critical biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit serine proteases, which are crucial in many physiological processes.

Research Findings and Case Studies

Several studies have explored the biological activities of boronic acids, including this compound. Below are notable findings:

- Antimicrobial Study :

- Anticancer Activity :

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Boron group + carboxylic acid | Antimicrobial, anticancer |

| 3-Bromothiophene-2-carboxylic acid | Bromine instead of boron | Moderate antimicrobial |

| Thiophene-2-carboxylic acid | Lacks boron group | Limited biological activity |

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development. Its ability to interact with biological targets suggests potential applications in creating novel therapeutics for infectious diseases and cancer.

Propiedades

IUPAC Name |

3-boronothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO4S/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,9-10H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNCKPIBBSWSBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662925 | |

| Record name | 3-Boronothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5503-74-2 | |

| Record name | 3-Borono-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5503-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Boronothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.